molecular formula C19H15ClFN3O3S B11383218 5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11383218
M. Wt: 419.9 g/mol
InChI Key: QHTNLZLSLYSGAU-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro, fluorophenyl, methanesulfonyl, and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the chloro, fluorophenyl, and methanesulfonyl groups through various substitution reactions. The final step often includes the coupling of the N-(4-methylphenyl) group to the pyrimidine ring under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-[(2-fluorophenyl)methylsulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide
  • 5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15ClFN3O3S

Molecular Weight

419.9 g/mol

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methylsulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3O3S/c1-12-6-8-14(9-7-12)23-18(25)17-15(20)10-22-19(24-17)28(26,27)11-13-4-2-3-5-16(13)21/h2-10H,11H2,1H3,(H,23,25)

InChI Key

QHTNLZLSLYSGAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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